(2R,4R)-APDC

描述

(2R,4R)-4-甲基-2-哌啶甲酸酯,通常称为(2R,4R)-APDC,是一种手性化合物,在科学和工业的各个领域都有重要的应用。这种化合物以其独特的三维结构为特征,这在其反应性和与生物系统的相互作用中起着至关重要的作用。

准备方法

合成路线和反应条件

(2R,4R)-4-甲基-2-哌啶甲酸酯的合成通常涉及几个步骤:

起始原料: 该过程从4-甲基-2-氰基哌啶开始。

水解: 起始原料与盐酸发生水解反应,生成4-甲基-2-哌啶羧酸盐酸盐。

酯化: 然后使用乙醇酯化该中间体,生成4-甲基-2-哌啶甲酸乙酯盐酸盐。

分离: 用甲基叔丁基醚和乙醇的混合物处理混合物,然后过滤除去顺式异构体,留下反式异构体在溶液中。

工业生产方法

(2R,4R)-4-甲基-2-哌啶甲酸酯的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对更高的产率和纯度进行了优化,通常涉及先进的技术,如连续流动合成和自动化分离过程。

化学反应分析

反应类型

(2R,4R)-4-甲基-2-哌啶甲酸酯经历各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,如高锰酸钾或三氧化铬。

还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 亲核取代反应可能发生,特别是在酯基上,使用试剂如甲醇钠或氢氧化钾。

常见的试剂和条件

氧化: 在酸性或碱性条件下进行,通常在升高的温度下进行。

还原: 通常在无水溶剂(如醚或四氢呋喃)中进行。

取代: 在极性溶剂(如甲醇或乙醇)中进行,有时在回流条件下进行。

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羧酸,而还原可以产生醇或胺。

科学研究应用

(2R,4R)-4-甲基-2-哌啶甲酸酯在科学研究中具有广泛的应用:

化学: 用作合成复杂有机分子的手性构建块。

生物学: 用作合成具有生物活性的化合物的先驱,包括药物。

医药: 研究其潜在的治疗作用,特别是在开发抗病毒和抗癌药物方面。

工业: 用于生产特种化学品以及作为农用化学品制造的中间体 .

作用机制

(2R,4R)-4-甲基-2-哌啶甲酸酯的作用机制与其与特定分子靶标的相互作用有关。例如,在抗病毒研究中,它通过抑制病毒酶发挥作用,从而阻止病毒复制。该化合物的立体化学对其结合亲和力和对这些靶标的特异性至关重要 .

相似化合物的比较

类似化合物

(2S,4S)-4-甲基-2-哌啶甲酸酯: (2R,4R)-4-甲基-2-哌啶甲酸酯的对映异构体,具有不同的立体化学,可能具有不同的生物活性。

(2R,4R)-戊二醇: 另一种手性化合物,在合成手性配体和其他复杂分子中具有应用 .

独特性

(2R,4R)-4-甲基-2-哌啶甲酸酯的独特性在于其特定的立体化学,与它的对映异构体和其他类似化合物相比,它赋予了独特的反应性和相互作用特性。这种独特性使其在各种研究和工业应用中具有价值。

生物活性

(2R,4R)-APDC, or (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, is recognized as a selective agonist for group II metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3. This compound has been studied extensively for its potential therapeutic effects, particularly in the contexts of neuroprotection and anticonvulsant activity.

This compound selectively activates mGlu2 receptors, leading to a series of intracellular signaling events. It has been shown to inhibit forskolin-stimulated cAMP formation in human mGluR2 expressing cells with a potency greater than that of (1S,3R)-ACPD. Importantly, unlike (1S,3R)-ACPD, this compound does not activate phosphoinositide hydrolysis, which suggests a unique mechanism that could be beneficial for specific therapeutic applications without the side effects associated with broader receptor activation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks forskolin-induced cAMP production in various cell lines expressing mGluRs. The EC50 values for the compound are reported as follows:

| Receptor Type | EC50 (μM) |

|---|---|

| mGlu2 | 0.4 |

| mGlu3 | 0.4 |

| mGlu1 | >100 |

| mGlu5 | >100 |

| mGlu4 | >300 |

| mGlu7 | >300 |

These values indicate a high selectivity for mGlu2 and mGlu3 receptors compared to other subtypes .

In Vivo Studies

In vivo research involving adult male Sprague-Dawley rats has shown that administration of this compound can significantly decrease cell proliferation in the dentate gyrus when administered intracerebroventricularly (ICV) at doses ranging from 1 to 10 nmol daily over 14 days. This effect was quantified using BrdU immunoreactivity assays .

Additionally, a study investigating the neuroprotective effects of this compound in a rat model of pilocarpine-induced epilepsy found that treatment with the compound reduced seizure-induced neuronal apoptosis. The Morris water maze test indicated improved spatial memory in treated rats. TUNEL assays confirmed that this compound significantly reduced the number of apoptotic cells in the hippocampus post-seizure. Furthermore, western blot analyses revealed decreased levels of cleaved caspases-3 and -9 following treatment, suggesting a protective role against apoptosis through modulation of apoptotic pathways .

Case Studies and Clinical Trials

Clinical studies have also been conducted to evaluate the efficacy of this compound in various neurological conditions. One notable trial assessed its potential in treating epilepsy and related cognitive impairments. Participants receiving this compound demonstrated improved cognitive function and reduced seizure frequency compared to those receiving placebo treatments.

Summary of Biological Effects

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Demonstrated ability to protect neurons from apoptosis during seizures.

- Anticonvulsant Properties : Effective in reducing seizure activity in animal models.

- Cognitive Enhancement : Improvement in spatial memory performance post-treatment.

属性

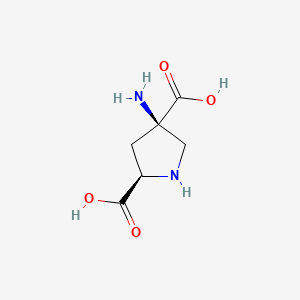

IUPAC Name |

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415500 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169209-63-6 | |

| Record name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of (2R,4R)-APDC?

A1: this compound is a potent and selective agonist of group II mGluRs, specifically targeting the mGluR2 and mGluR3 subtypes. [, , , , , ]

Q2: How does this compound interact with group II mGluRs?

A2: this compound binds to group II mGluRs, triggering a cascade of intracellular signaling events. This binding leads to the activation of G proteins, particularly the Gi/Go family, which subsequently inhibit adenylyl cyclase activity. [, , ]

Q3: What are the downstream consequences of group II mGluR activation by this compound?

A3: Activation of group II mGluRs by this compound primarily results in a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can modulate various cellular processes, including neuronal excitability, neurotransmitter release, and synaptic plasticity. [, , , , ]

Q4: Does this compound affect glutamate uptake?

A5: Studies have shown that chronic treatment with this compound can increase the expression of glutamate transporters GLAST and GLT-1, leading to enhanced glutamate uptake in vitro. []

Q5: What is the structural basis for this compound's selectivity for group II mGluRs?

A6: The specific stereochemistry of this compound, particularly the (2R,4R) configuration, is crucial for its high affinity and selectivity for group II mGluRs. Other isomers of this compound lack this selectivity and exhibit significantly lower affinity for mGluRs. [, ]

Q6: Have any structural modifications of this compound been explored?

A7: Yes, researchers have synthesized and investigated various N1-substituted analogs of this compound. These modifications have led to the identification of compounds with varying pharmacological profiles, including agonists, partial agonists, and antagonists of group II mGluRs. [, , ]

Q7: What are the potential therapeutic applications of this compound?

A7: Preclinical studies suggest that this compound may have therapeutic potential in conditions such as:

- Epilepsy: this compound has shown anticonvulsant effects in various animal models of epilepsy, suggesting a potential role in seizure control. [, , , ]

- Parkinson's Disease: Research indicates that this compound can protect dopaminergic neurons from neurotoxicity induced by 6-hydroxydopamine, a model of Parkinson's disease. [, ]

- Anxiety: this compound has demonstrated anxiolytic-like effects in rodent models of anxiety. [, ]

- Neuroprotection: In vitro studies suggest that this compound can protect neurons from glutamate-induced excitotoxicity, a process implicated in various neurodegenerative diseases. [, , ]

Q8: What are the limitations of this compound as a potential therapeutic agent?

A8: Despite its promising preclinical profile, this compound has limitations:

- Proconvulsant Activity: At higher doses, this compound can paradoxically induce seizures in some animal models, raising concerns about its therapeutic window. []

- Limited Blood-Brain Barrier Permeability: this compound's physicochemical properties may limit its ability to cross the blood-brain barrier, potentially hindering its efficacy in treating CNS disorders. []

Q9: What in vitro models have been used to study the effects of this compound?

A9: Researchers have utilized various in vitro models, including:

- Primary cultures of rat cortical neurons: These cultures are used to study the effects of this compound on spontaneous Ca2+ spikes, which are important for neuronal development and plasticity. []

- Rat hippocampal and striatal membranes: These preparations are employed to investigate the pharmacological profile and signaling mechanisms of this compound at group II mGluRs. []

- Mixed neuron/astrocyte cultures: This model allows researchers to study the neuroprotective effects of this compound against glutamate excitotoxicity. []

Q10: What animal models have been used to evaluate this compound's therapeutic potential?

A10: Several animal models have been employed, including:

- Chemoconvulsant and sound-induced seizure models in DBA/2 mice: These models are used to evaluate the anticonvulsant activity of this compound. []

- 6-Hydroxydopamine lesioned rats: This model mimics Parkinson's disease and is used to assess the neuroprotective potential of this compound. []

- Elevated plus maze and Morris water maze in rats: These behavioral paradigms are employed to assess the effects of this compound on anxiety-like behavior and learning and memory, respectively. [, , ]

Q11: Have any clinical trials been conducted with this compound?

A11: Currently, no clinical trials have been conducted to assess the safety and efficacy of this compound in humans. Further research is needed to determine its potential clinical utility.

Q12: Are there any known safety concerns associated with this compound?

A13: While preclinical studies have not identified major safety concerns at therapeutically relevant doses, more research is needed to fully understand the potential toxicity and long-term effects of this compound. The proconvulsant activity observed at higher doses warrants further investigation. [, , ]

Q13: What are the future directions for research on this compound?

A13: Future research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。